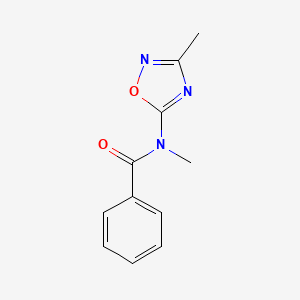
4-Pyrimidineacetamide, 6-(hexahydro-1H-azepinyl)-N-hydroxy-2-(3,4,5-trimethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-(Azepan-1-yl)-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)-N-hydroxyacetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Azepan-1-yl)-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)-N-hydroxyacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the azepane ring: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with azepane.
Attachment of the trimethoxyphenyl group: This can be done via a Friedel-Crafts alkylation reaction.
Formation of the N-hydroxyacetamide group: This step involves the reaction of the intermediate compound with hydroxylamine and acetic anhydride.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(6-(Azepan-1-yl)-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)-N-hydroxyacetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
- 2-(6-(Piperidin-1-yl)-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)-N-hydroxyacetamide
- 2-(6-(Morpholin-1-yl)-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)-N-hydroxyacetamide
Uniqueness
The uniqueness of 2-(6-(Azepan-1-yl)-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)-N-hydroxyacetamide lies in its specific structural features, such as the azepane ring and the trimethoxyphenyl group, which might confer distinct biological activities and chemical properties compared to similar compounds.
特性
CAS番号 |
42055-69-6 |
|---|---|
分子式 |
C21H28N4O5 |
分子量 |
416.5 g/mol |
IUPAC名 |
2-[6-(azepan-1-yl)-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]-N-hydroxyacetamide |
InChI |
InChI=1S/C21H28N4O5/c1-28-16-10-14(11-17(29-2)20(16)30-3)21-22-15(13-19(26)24-27)12-18(23-21)25-8-6-4-5-7-9-25/h10-12,27H,4-9,13H2,1-3H3,(H,24,26) |
InChIキー |
ROYLSJONFLHCRR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=CC(=N2)N3CCCCCC3)CC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Methylacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12929037.png)


![1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12929050.png)






![(6S)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12929084.png)
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12929086.png)

